molecular formula C9H6N2O3S B1301281 4-Nitrophenacyl thiocyanate CAS No. 6097-21-8

4-Nitrophenacyl thiocyanate

Cat. No. B1301281
CAS RN: 6097-21-8
M. Wt: 222.22 g/mol
InChI Key: YDZIDXSUWKPPNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Nitrophenacyl thiocyanate involves various strategies, as seen in the provided papers. For instance, the synthesis of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines is achieved through a one-pot two-step process involving the treatment of N-propargylic β-enaminones with 4-nitrobenzenesulfenyl chloride followed by nucleophilic cyclization. This method demonstrates good tolerance to a variety of substituents and is applicable to the cyclization of internal alkyne-tethered N-propargylic β-enaminones . Another synthesis approach is the reaction of 2-nitro-4-thiocyanatoaniline with 4-nitrochlorobenzene in an aqueous alkaline medium, which yields 4-amino-3,4'-dinitrodiphenyl sulfide under optimal conditions .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by the presence of nitro groups and thiocyanate moieties, which are crucial for their reactivity. The presence of these functional groups allows for further chemical transformations, such as the formation of thioketene intermediates that can undergo ring opening and subsequent reactions with nucleophiles . The molecular structure of this compound itself is not directly discussed in the provided papers, but the related compounds suggest a reactivity that could be extrapolated to this compound.

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo various transformations. For example, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole can produce a thioketene intermediate that reacts with nucleophiles to form esters or amides . Similarly, the α-sulfenylation of N-propargylic β-enaminones is preferred over the formation of thiirenium ions, leading to the synthesis of 4-methylene-3-[(4-nitrophenyl)thio]-1-pyrrolines . These reactions are indicative of the potential chemical pathways that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized from or related to this compound are not explicitly detailed in the provided papers. However, the presence of nitro and thiocyanate groups typically confers certain properties such as increased reactivity due to the electron-withdrawing nature of the nitro group, which can influence the acidity of adjacent hydrogens and the overall stability of the compounds . The solubility, melting points, and other physical properties would be expected to vary based on the specific substituents and the overall molecular structure.

Scientific Research Applications

Analytical Chemistry Applications

  • Thiocyanate Detection : A novel spectrophotometric method for thiocyanate determination was developed, utilizing the inhibitory effect of thiocyanate on the oxidation of Methyl Red by bromate. This method provides a sensitive means of detecting thiocyanate in biological and environmental samples, offering an analytical range of 0.05-1.1 µg/mL and a detection limit of 0.025 µg/mL. It has been applied to urine and tap water samples, showcasing its utility in monitoring thiocyanate levels, which can be indicative of various health and environmental conditions (Ghasemi, Amini, & Afkhami, 2001).

Safety and Hazards

When handling 4-Nitrophenacyl thiocyanate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

While specific future directions for 4-Nitrophenacyl thiocyanate are not mentioned in the retrieved sources, thiocyanates in general have potential therapeutic applications due to their host defense and antioxidant properties .

properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3S/c10-6-15-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZIDXSUWKPPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365799
Record name 2-(4-Nitrophenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6097-21-8
Record name 2-(4-Nitrophenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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